
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one, also known as DFP-1, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in research. DFP-1 belongs to the class of designer drugs known as cathinones, which are structurally similar to amphetamines and have stimulant properties.
科学的研究の応用
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has potential applications in various fields of scientific research, including neuroscience, pharmacology, and toxicology. This compound has been shown to interact with the dopamine and serotonin transporters, which are important targets for drugs used to treat psychiatric disorders such as depression and addiction. This compound can also be used to study the effects of cathinones on the central nervous system.
作用機序
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one acts as a reuptake inhibitor of dopamine and serotonin, which results in increased levels of these neurotransmitters in the brain. This leads to the stimulation of the central nervous system and the release of euphoria, energy, and alertness. The exact mechanism of action of this compound is not well understood, but it is thought to involve the inhibition of the vesicular monoamine transporter, which is responsible for the storage of neurotransmitters in vesicles.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. This compound has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its stimulant effects.
実験室実験の利点と制限
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays to study the effects of cathinones on the central nervous system. However, this compound has limitations as well. Its effects on the central nervous system are not well understood, and its potential for abuse and dependence may limit its use in research.
将来の方向性
There are several future directions for research on 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one. One area of interest is the development of new drugs that target the dopamine and serotonin transporters. This compound can be used as a lead compound to develop new drugs that have improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of cathinone use on the central nervous system. This research could lead to the development of new treatments for addiction and other psychiatric disorders. Finally, the development of new analytical techniques for the detection of cathinones in biological samples could improve our understanding of the prevalence and effects of these drugs.
合成法
The synthesis of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one involves a multi-step process that starts with the reaction of cyclopentyl magnesium bromide with 4,4-difluoropiperidine. The resulting cyclopentyl-4,4-difluoropiperidine is then reacted with 3-bromopropiophenone to yield this compound. The purity of this compound can be improved using recrystallization techniques.
特性
IUPAC Name |
3-cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO/c14-13(15)7-9-16(10-8-13)12(17)6-5-11-3-1-2-4-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZNYHLQWXTDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

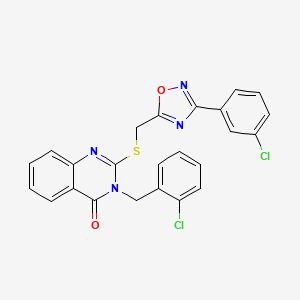
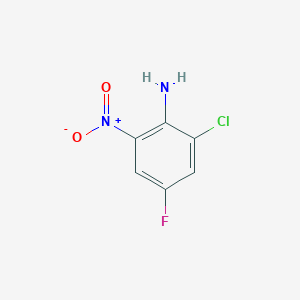

![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)
![N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2925198.png)


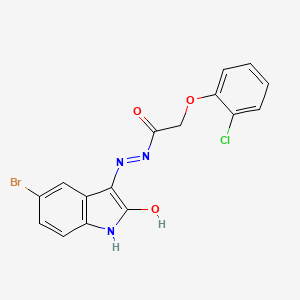
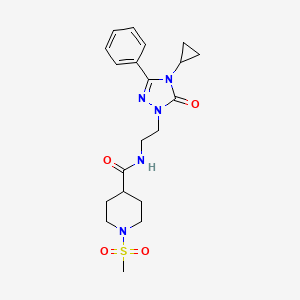
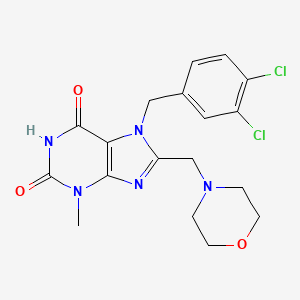
![8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2925211.png)
![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride](/img/structure/B2925212.png)
![4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925214.png)